molecular formula C10H11NO3S B8008545 (4S)-2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

(4S)-2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B8008545
M. Wt: 225.27 g/mol
InChI Key: TWPYJYQNZHPNGQ-VEDVMXKPSA-N
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Description

(4S)-2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a carboxylic acid and a hydroxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of thioglycolic acid derivatives with aromatic aldehydes under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4S)-2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4S)-2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (4S)-2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiazolidine ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Another thiazolidine derivative with similar structural features but different biological activities.

    2-Aminothiazole: Shares the thiazolidine ring but has an amino group instead of a hydroxyphenyl group.

    Thiazole: A simpler heterocyclic compound with a thiazole ring.

Uniqueness

(4S)-2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both a hydroxyphenyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to other thiazolidine derivatives .

Properties

IUPAC Name

(4S)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14)/t8-,9?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPYJYQNZHPNGQ-VEDVMXKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(S1)C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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